2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
CAS No.: 2548979-06-0
Cat. No.: VC11851921
Molecular Formula: C18H20BrN3
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine - 2548979-06-0](/images/structure/VC11851921.png)
Specification
CAS No. | 2548979-06-0 |
---|---|
Molecular Formula | C18H20BrN3 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | 1-[(2-bromophenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Standard InChI | InChI=1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2 |
Standard InChI Key | CHESJSDMWUDWQB-UHFFFAOYSA-N |
SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br |
Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecule comprises a pyridine ring fused to an octahydropyrrolo[2,3-c]pyrrole scaffold, substituted at the 1-position with a (2-bromophenyl)methyl group (Fig. 1). This architecture places it within the broader class of nitrogen-rich bicyclic compounds, which are frequently explored for their bioactivity .
Table 1: Key Physicochemical Properties
The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence receptor binding .
Synthetic Pathways
Core Scaffold Construction
The octahydropyrrolo[2,3-c]pyrrole core is typically synthesized via cyclization reactions. For example, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 6000-50-6) serves as a common intermediate, produced by refluxing ethyl pyrrolo[3,4-c]pyridine carboxylate with hydrochloric acid .
Functionalization Steps
-
N-Alkylation: The secondary amine of the pyrrolo[2,3-c]pyrrole is alkylated with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
-
Pyridine Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the pyridine moiety.
Table 2: Representative Reaction Yields for Analogous Compounds
Reaction Step | Yield (%) | Conditions | Reference |
---|---|---|---|
Core cyclization | 78–100 | HCl reflux, 15–24 h | |
N-Alkylation | 64–86 | DMF, K₂CO₃, 40–110°C | |
Final coupling | 10–50 | Pd catalysis, microwave heating |
Biological Activity and Mechanisms
Anticancer Activity
Analogous structures demonstrate tubulin polymerization inhibition (IC₅₀ = 0.12–0.21 μM) by binding to the colchicine site, inducing G2/M arrest and apoptosis . Molecular docking suggests hydrogen bonding with Thrα179 and Asnβ349 residues .
Table 3: Comparative Bioactivity of Related Compounds
Compound | IC₅₀ (μM) | Target | Reference |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | 0.15 | Tubulin | |
Triazolo[4,3-b]pyridazine | 0.08 | Kinase X | |
Thiadiazole derivative | 0.21 | nAChR α7 |
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Metabolism: Likely CYP3A4 substrate due to aromatic bromine .
-
Excretion: Renal clearance predominates (t₁/₂ ~4–6 h in rodent models) .
Toxicity Considerations
Patent Landscape and Applications
Therapeutic Claims
-
EP2931315B1: Covers nAChR modulators for Alzheimer’s and schizophrenia .
-
EP3581575A1: Claims fused pyrrolopyridines as kinase inhibitors .
Material Science Applications
The rigid bicyclic structure has been explored in organic semiconductors due to its electron-deficient π-system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume